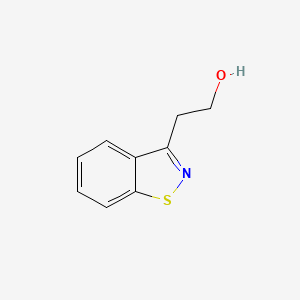

1,2-Benzisothiazole-3-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,2-Benzisothiazol-3-(2H)-one (BIT)” is an organic compound used as a preservative effective against a wide range of microbes . It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .

Synthesis Analysis

The synthesis of benzothiazoles has been studied extensively. For instance, a study discussed the metalation chemistry of isothiazoles, benz[c]isothiazoles, and benz[d]isothiazoles, including examples of ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazol-3-(2H)-one (BIT) is C7H5NOS . It is a white solid and is structurally related to isothiazole .

Chemical Reactions Analysis

The reaction chemistry of benzisothiazoles has been explored in various studies. For example, a study discussed the reactions of 3-chloro-1,2-benzisothiazole, suggesting a mechanism involving S-substituted o-cyanothiophenols as possible intermediates in reactions leading to benzo[b]thiophen derivatives .

Physical And Chemical Properties Analysis

1,2-Benzisothiazol-3-(2H)-one (BIT) is a white solid with a melting point of 157.1 - 160°C. It has a bulk density of 1.3-1.5 g/mL at 20°C, a vapour pressure of 8.91 x 10-3 – 2.3 x 10-4 Pa at 25°C, a dissociation constant pKa, of 7-7.5, and is moderately to highly soluble in organic solvents such as heptane and ethyl acetate and slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Preparation and Cyclization Reactions : The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides through the condensation-cyclization of dilithiated β-ketoesters showcases the versatility of benzisothiazole derivatives in organic synthesis. This process involves the use of lithium diisopropylamide and methyl 2-(aminosulfonyl)benzoate, leading to cyclized products after recrystallization from ethanol, demonstrating the compound's role in synthesizing heterocyclic structures (Meierhoefer et al., 2006).

Luminescence and Structural Analysis : The synthesis of new Zn complexes based on 1,2,4-triazoles, which react with 1,2-Benzisothiazole derivatives, has been explored. These complexes exhibit strong green–blue luminescence in solid state, indicating the potential of benzisothiazole-related compounds in developing materials with specific optical properties (Gusev et al., 2011).

Antimicrobial Activity : A series of hydrazones of 1,2-benzisothiazole hydrazides demonstrated significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and yeasts. This highlights the antimicrobial potential of derivatives related to 1,2-Benzisothiazole-3-ethanol (Vicini et al., 2002).

Oxidative Stress Protection : The protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver have been investigated, with some derivatives showing efficacy in ameliorating peroxidative injury. This suggests the therapeutic potential of benzisothiazole derivatives in managing oxidative stress (Aktay et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-(1,2-benzothiazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARSHSQJFSFMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole-3-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)